molecular formula C12H19N B13603684 n-Methyl-2-(2,4,5-trimethylphenyl)ethan-1-amine

n-Methyl-2-(2,4,5-trimethylphenyl)ethan-1-amine

Cat. No.: B13603684
M. Wt: 177.29 g/mol
InChI Key: WOVZJQAGSRTWQK-UHFFFAOYSA-N
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Description

n-Methyl-2-(2,4,5-trimethylphenyl)ethan-1-amine is a secondary amine featuring a methyl-substituted ethylamine backbone and a 2,4,5-trimethylphenyl aromatic group. The 2,4,5-trimethylphenyl group confers steric bulk and lipophilicity, which may enhance membrane permeability in bioactive molecules .

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-methyl-2-(2,4,5-trimethylphenyl)ethanamine

InChI

InChI=1S/C12H19N/c1-9-7-11(3)12(5-6-13-4)8-10(9)2/h7-8,13H,5-6H2,1-4H3

InChI Key

WOVZJQAGSRTWQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)CCNC)C

Origin of Product

United States

Preparation Methods

The synthesis of N-Methyl-2-(2,4,5-trimethylphenyl)ethan-1-amine generally involves the introduction of the ethanamine side chain onto the 2,4,5-trimethylphenyl ring, followed by methylation of the amine nitrogen. The key synthetic challenges include regioselective functionalization of the aromatic ring and controlled mono-N-methylation to avoid overalkylation.

Two major synthetic routes are commonly reported:

  • Route A: Reductive amination of 2,4,5-trimethylphenylacetaldehyde with methylamine or methylamine equivalents.
  • Route B: Nucleophilic substitution or alkylation of 2,4,5-trimethylphenylethylamine precursors with methylating agents.

Detailed Synthetic Routes

Reductive Amination Approach

This method involves the condensation of 2,4,5-trimethylphenylacetaldehyde with methylamine, followed by reduction to yield the target amine.

  • Step 1: Preparation of 2,4,5-trimethylphenylacetaldehyde via oxidation of 2,4,5-trimethylphenylethanol or via formylation reactions.
  • Step 2: Condensation of the aldehyde with methylamine to form an imine intermediate.
  • Step 3: Reduction of the imine to the corresponding amine using reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.

This approach offers good selectivity for mono-N-methylation and avoids overalkylation. The reaction conditions typically involve mild acidic or neutral pH and moderate temperatures.

Methylation of 2-(2,4,5-trimethylphenyl)ethan-1-amine

An alternative route is the direct methylation of the primary amine precursor, 2-(2,4,5-trimethylphenyl)ethan-1-amine, using methylating agents.

  • Common methylating agents include methyl iodide, methyl trifluoromethanesulfonate, and formaldehyde with reducing agents (Eschweiler–Clarke methylation).
  • Control of mono-methylation versus di- or tri-methylation requires precise stoichiometry and reaction monitoring.
  • For example, methyl trifluoromethanesulfonate has been used for methylation of aromatic amines with high selectivity under mild conditions, as demonstrated in related systems such as 2,4,5-trimethylaniline derivatives.

Representative Experimental Procedure

A procedure adapted from the methylation of 2,4,5-trimethylaniline derivatives can be extrapolated:

Step Reagents & Conditions Outcome
1 Dissolve 2,4,5-trimethylaniline (1 eq) in dry chloroform under nitrogen atmosphere Solution of starting amine
2 Add methyl trifluoromethanesulfonate (1.1 eq) dropwise at 0 °C with stirring Formation of N-methylated ammonium salt intermediate
3 Stir at 0 °C for 15 min, then at room temperature for 30 min Completion of methylation
4 Remove solvent under vacuum Obtain off-white powder
5 Redissolve in chloroform and diethyl ether, allow slow evaporation Crystallization of N-methylated product
6 Isolate crystals by filtration and wash with diethyl ether Pure this compound

This method yields the N-methylated amine with good purity and moderate yield (~29% reported in similar compounds).

Analysis of Preparation Methods

Advantages and Limitations

Method Advantages Limitations
Reductive Amination High selectivity for mono-N-methylation; mild conditions; good yields Requires aldehyde precursor; multi-step synthesis
Direct Methylation (e.g., methyl triflate) Straightforward; one-step methylation; applicable to various amines Risk of overmethylation; handling of toxic methylating agents; moderate yields

Reaction Monitoring and Purification

  • Reaction progress can be monitored by NMR spectroscopy, focusing on the disappearance of aldehyde or primary amine signals and appearance of methylated amine signals.
  • Purification typically involves crystallization or chromatographic techniques to separate mono-methylated product from unreacted amine or overmethylated byproducts.
  • Characterization includes melting point determination, IR spectroscopy (noting N–H and C–N stretches), and NMR (1H and 13C) confirming methylation and aromatic substitution patterns.

Supporting Data and Research Findings

Spectroscopic Data (Example for Analogous Compound)

Technique Key Observations
IR (ATR) N–H stretch ~3080 cm⁻¹; N–H bend ~1610 cm⁻¹
1H NMR (CD3CN) Aromatic protons at δ ~7.0 ppm; methyl groups at δ 2.3–2.5 ppm; N–CH3 at δ ~3.0 ppm
13C NMR (CD3CN) Aromatic carbons between δ 130–140 ppm; methyl carbons at δ ~17–20 ppm; N–CH3 at δ ~37 ppm

These data align with those reported for N-methylated 2,4,5-trimethylaniline derivatives.

Literature Survey

  • The use of methyl trifluoromethanesulfonate for selective N-methylation of aromatic amines is well documented.
  • Reductive amination remains a classical and versatile approach for synthesizing N-alkylated amines, including substituted ethanamines.
  • Alternative methods such as transition-metal catalyzed hydroamination and hydroaminoalkylation have been explored for alkylamine synthesis but are less common for this specific compound due to complexity.
  • Recent advances in selective mono-N-methylation using boronic acid coupling and nitrosoarene chemistry provide alternative routes but require further adaptation for this compound.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Reductive Amination 2,4,5-trimethylphenylacetaldehyde + methylamine NaBH3CN or H2/Pd Mild acid, room temp Moderate to high Selective mono-N-methylation
Direct Methylation 2-(2,4,5-trimethylphenyl)ethan-1-amine Methyl trifluoromethanesulfonate 0 °C to RT, inert atmosphere Moderate (~29%) Risk of overmethylation; requires careful control
Transition-Metal Catalysis Vinyl arenes + amines Rh, Ru catalysts + ligands Mild, catalytic Variable Complex, less common for this target

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(2,4,5-trimethylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

n-Methyl-2-(2,4,5-trimethylphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter research.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Methyl-2-(2,4,5-trimethylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Flexibility : N-methyl ethanamine derivatives are synthesized via alkylation or condensation reactions, often with yields exceeding 60% .
  • Structure-Activity Relationships (SAR) :
    • Electron-donating groups (e.g., methyl) enhance lipophilicity and stability, while electron-withdrawing groups (e.g., nitro) improve reactivity in electrophilic substitutions .
    • Piperidine and heterocyclic substituents (e.g., pyrazole, pyridine) diversify interaction modes with biological targets .

Biological Activity

n-Methyl-2-(2,4,5-trimethylphenyl)ethan-1-amine, commonly referred to as a substituted phenethylamine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its effects on neurotransmitter systems, particularly in the context of its stimulant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H17N
  • Molecular Weight : 177.27 g/mol
  • IUPAC Name : this compound

The compound features a methyl group attached to the nitrogen atom and a 2,4,5-trimethylphenyl group that significantly influences its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits stimulant properties similar to other phenethylamines. Its primary mechanism of action appears to involve the modulation of neurotransmitter release, particularly dopamine and norepinephrine.

Stimulant Effects

Studies have shown that this compound can enhance locomotor activity in animal models. The stimulant effects are likely mediated through the release of catecholamines in the central nervous system (CNS), leading to increased alertness and energy levels.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications. Key findings regarding SAR include:

Substituent PositionEffect on ActivityReference
2-positionEnhanced potency
4-positionIncreased selectivity for dopamine receptors
5-positionDiminished activity

These findings suggest that specific substitutions on the phenyl ring can significantly alter the compound's interaction with neurotransmitter receptors.

Case Study 1: Stimulant Properties in Rodents

In a controlled study involving rodents, administration of this compound resulted in a dose-dependent increase in locomotor activity. The study concluded that the compound acts similarly to amphetamines but with a distinct profile regarding duration and intensity of effects .

Case Study 2: Neurotransmitter Release

A separate investigation focused on the compound's ability to stimulate dopamine release in vitro. Results indicated that this compound significantly increased dopamine levels in cultured neurons compared to control groups .

Toxicology and Safety Profile

While the stimulant properties are notable, it is crucial to consider the safety profile of this compound. Preliminary toxicological assessments suggest that at therapeutic doses, the compound exhibits a relatively low toxicity profile; however, higher doses may lead to adverse effects such as increased heart rate and anxiety-like behaviors .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR distinguish regioisomers (e.g., 2,4,5- vs. 3,4,5-trimethylphenyl) via aromatic proton splitting patterns and methyl group chemical shifts .
  • HRMS : Accurate mass measurements (ESI-TOF) confirm molecular formulas (e.g., C₁₃H₂₁N requires [M+H]+^+ = 192.1752) .
  • HPLC-PDA : Purity (>98%) and stability are assessed using reverse-phase methods (C18 columns, acetonitrile/water gradients) .

What biological targets or mechanisms are associated with structurally related aryl-ethylamine derivatives?

Advanced Research Focus
Analogous compounds (e.g., benzimidazole-derived ethanamines) exhibit activity as enzyme inhibitors (e.g., PRMT4/6) or receptor ligands (e.g., σ or adrenergic receptors) . For example, N-methyl substitution enhances membrane permeability, while aryl substituents modulate target affinity. Structure-activity relationship (SAR) studies using radioligand binding assays (e.g., KiK_i values for PRMT inhibition) and cellular activity assays (IC₅₀ in cancer cell lines) are critical for mechanistic insights .

How can researchers address discrepancies in reported biological activity data for this compound class?

Advanced Research Focus
Discrepancies may arise from variations in stereochemistry, impurity profiles, or assay conditions. Strategies include:

  • Chiral Resolution : Use of chiral HPLC or asymmetric synthesis to isolate enantiomers (e.g., (R)- vs. (S)-configurations) .
  • Orthogonal Assays : Validate activity across multiple platforms (e.g., enzymatic vs. cell-based assays) .
  • Impurity Profiling : Identify byproducts (e.g., desmethyl analogs) via LC-MS and quantify their impact on bioactivity .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Disposal : Segregate organic waste and neutralize acidic/basic byproducts before disposal .
  • Storage : Store under inert atmosphere (N₂ or Ar) at –20°C to prevent degradation .

What computational tools are effective for predicting the pharmacokinetic properties of this compound?

Q. Advanced Research Focus

  • ADMET Prediction : Software like SwissADME or ADMETLab2.0 estimates bioavailability (%F = ~70–80%), blood-brain barrier penetration (BBB score = 0.8–1.2), and cytochrome P450 interactions (e.g., CYP2D6 inhibition potential) .
  • Molecular Dynamics (MD) : Simulate binding modes to targets (e.g., PRMTs) using docking software (AutoDock Vina) and validate with free-energy calculations (MM-GBSA) .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Q. Advanced Research Focus

  • pH Stability : Assess via accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C for 24 hr) with HPLC monitoring. Methyl groups enhance stability under acidic conditions compared to electron-withdrawing substituents .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition thresholds (e.g., >150°C) .

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